
2-(3-aminophenyl)-N,N-dimethylacetamide
Descripción general
Descripción
2-(3-aminophenyl)-N,N-dimethylacetamide, also known as 3-APDM, is an amide compound used in a variety of scientific research applications. It is synthesized in the laboratory and has a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-(3-Aminophenyl)-N,N-dimethylacetamide is utilized as a versatile reagent in the synthesis of various compounds, demonstrating its multifaceted role in organic synthesis. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showcasing its utility in producing compounds with potential anticancer activities through molecular docking analyses targeting the VEGFr receptor. This highlights its application in the design and synthesis of bioactive molecules (Sharma et al., 2018).
Chemical Modification and Reagent Development
The compound's chemistry allows for its use in developing novel reagents for protecting functional groups in synthetic chemistry. Arai et al. (1998) introduced 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for the protection of carboxylic acids, which are stable under basic conditions and can be converted to various other functional groups, indicating the flexibility of this compound derivatives in synthetic applications (Arai et al., 1998).
Catalysis and Kinetic Studies
The compound has been implicated in catalysis, particularly in the chemoselective acetylation of aminophenols, an essential reaction for synthesizing intermediates for pharmaceuticals. Magadum and Yadav (2018) demonstrated the use of Novozym 435 in the monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, underscoring its relevance in the enzymatic synthesis of antimalarial drugs. This research presents a kinetically controlled synthesis approach, providing insights into the mechanistic aspects of enzyme-catalyzed transformations (Magadum & Yadav, 2018).
Photodecarboxylative Additions
Gallagher et al. (2010) explored the photoreactions of N,N-dimethylated α-amino acid salts, including derivatives of this compound, with N-methylphthalimide, highlighting the process's efficiency in producing addition products. This work contributes to the understanding of photodecarboxylative additions, a valuable tool in synthetic organic chemistry for constructing complex molecules (Gallagher et al., 2010).
Advanced Material Synthesis
In the field of materials science, N,N-dimethylacetamide derivatives, including this compound, have been used to synthesize high-performance polymers and copolymers. For instance, Irvin et al. (1996) developed N-methylated copoly(imide amide)s containing hexafluoroisopropylidene, demonstrating the role of N,N-dimethylacetamide derivatives in producing materials with superior thermal stability and mechanical properties (Irvin et al., 1996).
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their interactions with various biological targets .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, such as inducing apoptosis and inhibiting cell proliferation .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
2-(3-aminophenyl)-N,N-dimethylacetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The interaction with these enzymes can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound. Additionally, this compound can bind to proteins, potentially altering their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis . Its impact on cellular metabolism includes alterations in the levels of key metabolites and the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For example, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events that are critical for signal transduction . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and alterations in metabolic activity . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . High doses can lead to toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . The threshold for these toxic effects varies among different animal species and is influenced by factors such as age, sex, and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities compared to the parent compound . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound and its metabolites from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects . Additionally, the distribution of the compound within different tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that can sequester the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action . For example, the presence of a nuclear localization signal can facilitate the transport of the compound into the nucleus, where it can interact with DNA and transcription factors .
Propiedades
IUPAC Name |
2-(3-aminophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEZXIIXUNXITL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651558 | |
| Record name | 2-(3-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58730-43-1 | |
| Record name | 2-(3-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-aminophenyl)-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)
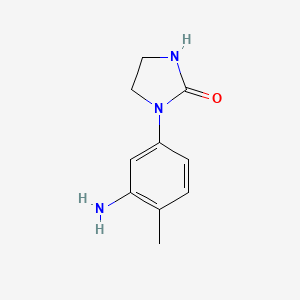
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
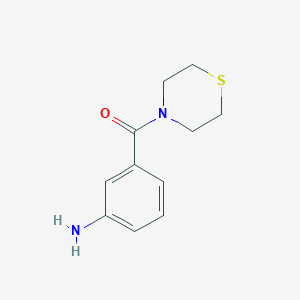
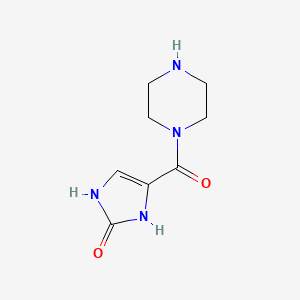
![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)

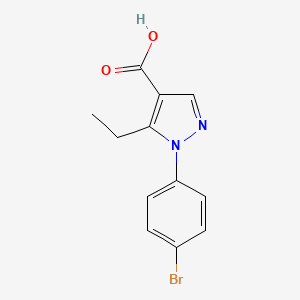
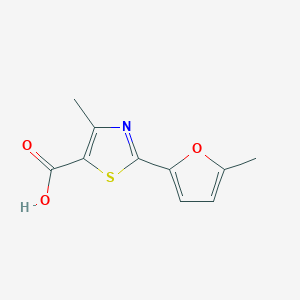



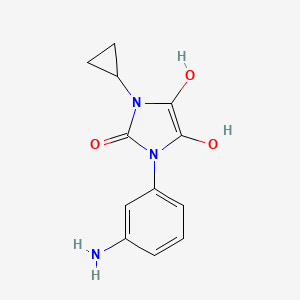
![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)
